An In-depth Technical Guide to 7-Methoxy-1-naphthaldehyde (CAS: 158365-55-0)
An In-depth Technical Guide to 7-Methoxy-1-naphthaldehyde (CAS: 158365-55-0)
This guide provides a comprehensive technical overview of 7-Methoxy-1-naphthaldehyde, a key organic intermediate with significant applications in pharmaceutical synthesis and biochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications, supported by detailed experimental protocols and data.
Introduction and Core Compound Profile
7-Methoxy-1-naphthaldehyde, with the CAS number 158365-55-0, is an aromatic aldehyde built upon a naphthalene scaffold. Its structure is characterized by a methoxy group (-OCH3) at the 7-position and a formyl group (-CHO) at the 1-position of the naphthalene ring. This substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable building block in organic chemistry.
The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the naphthalene ring system influences its reactivity in various chemical transformations. It is also known by its synonyms, 7-Methoxy-1-naphthalenecarboxaldehyde and MONAL 71. This compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] The polarity of the molecule is increased by the presence of the methoxy and aldehyde groups compared to the parent naphthalene structure.[1]
Table 1: Core Compound Properties
| Property | Value | Source(s) |
| CAS Number | 158365-55-0 | |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Synonyms | 7-Methoxy-1-naphthalenecarboxaldehyde, MONAL 71 |
Synthesis of 7-Methoxy-1-naphthaldehyde
A robust and industrially scalable synthesis of 7-Methoxy-1-naphthaldehyde has been developed, primarily utilizing 7-methoxy-naphthalen-2-ol as a readily available starting material. This approach is advantageous as it avoids a potentially problematic aromatization step that would be necessary with other precursors.
Synthetic Pathway from 7-Methoxy-naphthalen-2-ol
A patented method outlines a multi-step synthesis that provides a reliable route to 7-Methoxy-1-naphthaldehyde. The overall transformation involves the introduction of a formyl group precursor at the 1-position, followed by subsequent chemical modifications.
Caption: Synthetic pathway from 7-Methoxy-naphthalen-2-ol.
Detailed Experimental Protocol
The following protocol is adapted from a patented industrial synthesis method.
Step 1: Synthesis of 2-Hydroxy-7-methoxy-1-naphthaldehyde Intermediate
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In a flask equipped with a condenser, combine 7-methoxy-naphthalen-2-ol (1 equivalent), ethyl orthoformate (1.05 equivalents), and aniline (1 equivalent).
-
Heat the mixture to reflux and stir for approximately 20 hours.
-
After cooling, the resulting solid is ground in a 2M ethanolic solution of hydrochloric acid.
-
The mixture is stirred at 60°C for 30 minutes and then cooled.
-
The solid intermediate is collected by filtration, washed with water, and dried.
Step 2: Sulfonylation of the Hydroxyl Group
-
The 2-hydroxy-7-methoxy-1-naphthaldehyde intermediate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane.
-
Triethylamine (1.2 equivalents) is added to the solution.
-
Tosyl chloride (1.05 equivalents) is then added, and the mixture is stirred for approximately 24 hours.
-
The solvent is evaporated, and the residue is taken up in a mixture of water and ethyl acetate.
-
The organic phase is washed, dried, and the solvent is removed to yield the sulfonylated intermediate, which can be purified by recrystallization.
Step 3: Deoxygenation to Yield 7-Methoxy-1-naphthaldehyde
-
To a solution of the sulfonylated intermediate (1 equivalent) in anhydrous dimethylformamide, add 1,3-bis(diphenylphosphino)propane (0.05 equivalents), palladium acetate (0.05 equivalents), triethylamine (4 equivalents), and formic acid (11.5 equivalents).
-
The reaction mixture is heated at 90°C for 1.5 hours.
-
After cooling, the mixture is diluted with ethyl acetate, and the organic phase is washed and dried.
-
The crude product is purified by filtration over neutral alumina to yield 7-Methoxy-1-naphthaldehyde.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 7-Methoxy-1-naphthaldehyde.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (300.13 MHz, CDCl₃, δ in ppm): 10.29 (s, 1H, -CHO), 8.75 (d, J=2.6 Hz, 1H, Ar-H), 7.99 (d, J=8.1 Hz, 1H, Ar-H), 7.9 (d, J=7.1 Hz, 1H, Ar-H), 7.77 (d, J=8.9 Hz, 1H, Ar-H), 7.45 (dd, J=8.1 and 7.1 Hz, 1H, Ar-H), 7.23 (dd, J=8.9 and 2.6 Hz, 1H, Ar-H), 3.98 (s, 3H, -OCH₃).[2]
-
¹³C NMR (75.5 MHz, CDCl₃, δ in ppm): 194.1 (d, -CHO), 160.7 (s, Ar-C), 138.3 (d, Ar-CH), 135.1 (d, Ar-CH), 132.2 (s, Ar-C), 130.2 (s, Ar-C), 129.9 (d, Ar-CH), 129.3 (s, Ar-C), 122.5 (d, Ar-CH), 119.8 (d, Ar-CH), 103.6 (d, Ar-CH), 55.6 (q, -OCH₃).[2]
Infrared (IR) Spectroscopy
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~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.
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~2950-2850 cm⁻¹: C-H stretching of the methoxy group.
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~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).
-
~1700 cm⁻¹: C=O stretching of the aldehyde group.
-
~1600 and ~1475 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the aryl ether.
Mass Spectrometry (MS)
An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186, corresponding to the molecular weight of the compound. Common fragmentation patterns for aromatic aldehydes would include the loss of a hydrogen atom ([M-1]⁺) to form a stable acylium ion at m/z 185, and the loss of the formyl group ([M-29]⁺) to give a naphthyl cation fragment at m/z 157.
Chromatographic and Physical Data
Table 2: Physical and Chromatographic Properties
| Property | Value | Source(s) |
| Melting Point | 65-67 °C | [2] |
| Purity (typical) | >97% | [1] |
Purification of 7-Methoxy-1-naphthaldehyde can be effectively achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[3][4][5][6][7]
Key Applications
7-Methoxy-1-naphthaldehyde serves as a critical component in both pharmaceutical manufacturing and biomedical research.
Intermediate in the Synthesis of Agomelatine
The most prominent application of 7-Methoxy-1-naphthaldehyde is as a key intermediate in the synthesis of Agomelatine.[2] Agomelatine is an antidepressant medication that acts as a melatonergic agonist and a 5-HT₂C receptor antagonist.
The synthesis of Agomelatine from 7-Methoxy-1-naphthaldehyde typically involves the conversion of the aldehyde group to an ethylamine side chain, which is then acetylated.
Caption: Role of 7-Methoxy-1-naphthaldehyde in Agomelatine synthesis.
Fluorogenic Substrate for Aldehyde Dehydrogenase (ALDH) Assays
7-Methoxy-1-naphthaldehyde is a highly fluorogenic substrate used to measure the activity of aldehyde dehydrogenase (ALDH) isozymes, particularly the cytosolic ALDH1A1.[8] The enzymatic oxidation of the aldehyde to the corresponding carboxylic acid is accompanied by the reduction of NAD⁺ to NADH, which can be monitored fluorometrically. This assay is crucial for studying the role of ALDH in various physiological and pathological processes, including cancer stem cell biology and alcohol metabolism.[8]
Experimental Protocol: Fluorimetric ALDH Activity Assay
This protocol provides a general framework for utilizing 7-Methoxy-1-naphthaldehyde in an ALDH activity assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM pyrophosphate/HCl buffer, pH 8.1, containing 2 mM DTT and 0.5 mM EDTA.
-
Substrate Stock Solution: A concentrated solution of 7-Methoxy-1-naphthaldehyde in a suitable organic solvent (e.g., DMSO).
-
Coenzyme Solution: NAD⁺ solution in assay buffer (e.g., 100-300 µM).
-
-
Sample Preparation:
-
Prepare tissue homogenates or cell lysates in the assay buffer.
-
Dilute the samples to a final protein concentration of approximately 0.1-2 mg/mL in the cuvette.
-
-
Assay Procedure:
-
In a fluorometer cuvette, combine the assay buffer and the prepared sample.
-
Add the 7-Methoxy-1-naphthaldehyde substrate to a final concentration of 4-5 µM.
-
Initiate the reaction by adding the NAD⁺ coenzyme solution.
-
Monitor the increase in fluorescence over time, which corresponds to the production of NADH. The excitation and emission wavelengths for NADH are typically around 340 nm and 460 nm, respectively.
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 7-Methoxy-1-naphthaldehyde. While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not universally available, information from related naphthaldehyde compounds suggests the following:
-
Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
7-Methoxy-1-naphthaldehyde is a versatile and valuable organic compound with significant applications in the pharmaceutical industry and biochemical research. Its well-defined synthesis and unique chemical properties make it an essential building block for the production of the antidepressant Agomelatine and a powerful tool for studying the activity of aldehyde dehydrogenase enzymes. This guide provides a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- Google Patents. (n.d.). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.
-
National Center for Biotechnology Information. (n.d.). Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays. Retrieved from [Link]
- Google Patents. (n.d.). CN101792400A - Synthetic method for agomelatine.
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ResearchGate. (n.d.). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). Retrieved from [Link]
- Google Patents. (n.d.). EP2703383A1 - Process for the preparation of agomelatine.
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ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH). Retrieved from [Link]
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protocols.io. (2020, May 5). Isolation and identification of cancer stem cells by ALDH activity assay. Retrieved from [Link]
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AMSBIO. (n.d.). Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
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CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
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Wikipedia. (n.d.). Formylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
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Beilstein Archives. (2025, April 15). Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-naphthaldehyde. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Naphthalene, 1-methoxy-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-1-naphthaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between the FTIR spectra of 7-methoxy-1-tetralone,.... Retrieved from [Link]
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Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
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SpectraBase. (n.d.). 7-Methoxy-1H-indene - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxy-1-Naphthaldehyde, 99%. Retrieved from [Link]
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